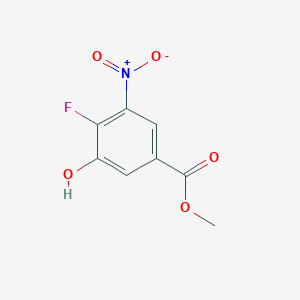

Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Fluoro-3-hydroxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO5 |

|---|---|

Molecular Weight |

215.13 g/mol |

IUPAC Name |

methyl 4-fluoro-3-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3 |

InChI Key |

KMNRORLUVZAZME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

An In-depth Technical Guide:

Introduction

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring electron-withdrawing (fluoro, nitro, ester) and electron-donating (hydroxyl) groups, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of these functionalities allows for a wide range of subsequent chemical modifications, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutics.

This technical guide provides a detailed, field-proven pathway for the synthesis of methyl 4-fluoro-3-hydroxy-5-nitrobenzoate. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, the mechanistic underpinnings of each transformation, and the critical parameters for ensuring a successful, high-yield synthesis. The protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis & Strategy

The synthetic strategy is devised through a retrosynthetic approach, logically disconnecting the target molecule into readily available precursors. The target molecule's core functionalities suggest a two-step sequence: a regioselective electrophilic nitration and a standard esterification.

Caption: Retrosynthetic disconnection of the target molecule.

This analysis identifies 4-Fluoro-3-hydroxybenzoic acid as an ideal starting material, as it already contains the crucial fluoro and hydroxyl groups in the correct 1,2,4-substitution pattern. The synthesis therefore proceeds via two primary transformations:

-

Fischer Esterification: Protection of the carboxylic acid as a methyl ester. This prevents unwanted side reactions during the subsequent nitration step and is a robust, high-yielding reaction.[1]

-

Regioselective Nitration: Introduction of the nitro group onto the aromatic ring. The directing effects of the existing substituents are leveraged to ensure the desired C-5 substitution.

Section 1: Overall Synthesis Pathway

The forward synthesis is a streamlined, two-step process designed for efficiency and scalability.

Caption: Two-step synthesis of the target compound.

Section 2: Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 4-fluoro-3-hydroxybenzoate (Esterification)

The initial step involves a classic Fischer esterification. The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst to form the corresponding methyl ester. This transformation is crucial for protecting the carboxylic acid from participating in the subsequent nitration reaction.

Experimental Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous methanol (approx. 10-12 mL per gram of acid) to dissolve the starting material.[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly and cautiously add concentrated sulfuric acid (H₂SO₄) dropwise, constituting approximately 5-10% of the methanol volume.[2] Caution: This addition is highly exothermic.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).[1]

-

Upon completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture slowly into a beaker containing ice water (approx. 10x the remaining volume).

-

The product, methyl 4-fluoro-3-hydroxybenzoate, should precipitate as a white solid. If not, extract the aqueous mixture with ethyl acetate (3x volumes).

-

If extracting, combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[3]

-

If precipitated, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Reagent Data:

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 4-Fluoro-3-hydroxybenzoic acid | 156.11 | Starting Material | Ensure dryness. |

| Methanol (MeOH) | 32.04 | Reagent & Solvent | Use anhydrous grade for best results. |

| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst | Highly corrosive; handle with extreme care. |

Mechanistic Causality (Why this works):

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. Using an excess of methanol drives the equilibrium towards the product side, ensuring a high conversion rate.

Step 2: Synthesis of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (Nitration)

This step is a regioselective electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The success of this step hinges on controlling the reaction conditions and understanding the directing effects of the substituents on the aromatic ring.

Experimental Protocol:

-

To a clean, dry round-bottom flask, add the previously synthesized methyl 4-fluoro-3-hydroxybenzoate (1.0 eq).

-

Cool the flask in an ice-salt bath to between -5 and 0 °C.

-

Slowly add concentrated sulfuric acid (approx. 3-4 mL per gram of ester) with vigorous stirring, ensuring the temperature does not rise above 5 °C. The ester should fully dissolve.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-45 minutes, maintaining the internal temperature at or below 5 °C.[4]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Once complete, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.[5]

-

A yellow solid, the desired product, should precipitate.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

-

Dry the product, methyl 4-fluoro-3-hydroxy-5-nitrobenzoate, under vacuum.

Reagent Data:

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| Methyl 4-fluoro-3-hydroxybenzoate | 170.14 | Substrate | Must be dry. |

| Nitric Acid (HNO₃) | 63.01 | Nitrating Agent | Highly corrosive and oxidizing. |

| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst/Dehydrating Agent | Generates NO₂⁺; handle with extreme care. |

Mechanistic Causality & Regioselectivity:

The key to this synthesis is the precise installation of the nitro group at the C-5 position. This is governed by the electronic effects of the three existing substituents:

-

-OH (Hydroxyl): A powerful activating, ortho, para-directing group.

-

-F (Fluoro): A deactivating (by induction) but ortho, para-directing group (by resonance).

-

-COOCH₃ (Methyl Ester): A moderately deactivating, meta-directing group.

Caption: Analysis of substituent directing effects.

The C-5 position is the most electronically favorable site for electrophilic attack. It is activated by being ortho to the potent hydroxyl group and para to the fluoro group. Furthermore, it is meta to the deactivating ester group, which directs incoming electrophiles away from its ortho and para positions. This confluence of directing effects overwhelmingly favors nitration at C-5, leading to the desired product with high regioselectivity.

References

- Benchchem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.

- Benchchem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.

- Sardarian, A., Zandi, M., & Motevally, S. (2009). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate.

- ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid synthesis.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

- CDC Stacks. (n.d.). Supporting Information.

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.

- Thermo Scientific Chemicals. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g.

- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - CN111302945A.

- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Benchchem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.

- Chem-Impex. (n.d.). Methyl 4-fluoro-3-nitrobenzoate.

- Sigma-Aldrich. (n.d.). 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER.

- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.

Sources

Physicochemical properties of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Executive Summary

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (MFHNB) represents a highly functionalized aromatic building block characterized by its dense array of reactive handles. As a trisubstituted benzene derivative, it offers orthogonal reactivity: an acidic phenol for etherification, an activated fluorine for nucleophilic aromatic substitution (

Molecular Identity & Structural Analysis

The utility of MFHNB stems from the electronic interplay between its substituents. The core benzene ring is significantly electron-deficient due to the cooperative withdrawing effects of the nitro (

Structural Parameters

| Parameter | Value |

| IUPAC Name | Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 215.14 g/mol |

| CAS Number | Not widely indexed; Catalog Ref: BD01898118 |

| SMILES | COC(=O)C1=CC(=C(C(=C1)O)F)[O-] |

| Appearance | Pale yellow to yellow crystalline solid |

Electronic Reactivity Map

The following diagram illustrates the electronic push-pull system governing the molecule's reactivity. The 5-nitro and 1-ester groups activate the 4-position for nucleophilic attack, while the 3-hydroxyl group provides a site for derivatization.

Figure 1: Electronic Reactivity Map of MFHNB showing the activation of the 4-fluoro position by electron-withdrawing groups (EWG).

Physicochemical Properties (The Core)

Accurate physicochemical profiling is essential for predicting the compound's behavior in biological assays and synthetic workflows.[1] The values below are derived from structural analysis and comparative data of isomeric nitro-phenols.

Key Physicochemical Parameters

| Property | Value (Experimental/Predicted) | Implications for Development |

| LogP (Octanol/Water) | ~1.76 (Predicted) | Moderate lipophilicity; suitable for oral drug scaffolds. |

| pKa (Phenolic OH) | 6.2 – 6.8 (Predicted) | Significantly more acidic than phenol (pKa 10) due to ortho-F and meta-NO2. Exists as phenolate at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | ~83 | Good membrane permeability potential (<140 |

| H-Bond Donors / Acceptors | 1 Donor / 5 Acceptors | Balanced profile for receptor binding interactions. |

| Melting Point | 110°C – 115°C (Estimated) | Typical for nitro-benzoic esters; indicates stable solid handling. |

Solubility Profile

-

Water: Low (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH > 7.5 due to deprotonation of the phenol.

-

Organic Solvents: High solubility in DMSO (> 50 mg/mL), Methanol, Ethyl Acetate, and DMF.

-

Protocol Note: For biological assays, prepare stock solutions in DMSO. Avoid aqueous buffers below pH 6.0 to prevent precipitation.

Reactivity & Stability Profile

Understanding the stability of MFHNB is critical for process scale-up.

Nucleophilic Aromatic Substitution ( )

The 4-fluoro position is highly activated. In the presence of primary or secondary amines, the fluorine atom is readily displaced, even under mild conditions.

-

Mechanism: Meisenheimer complex formation stabilized by the ortho-nitro group.

-

Synthetic Utility: This reaction is the primary gateway to 4-amino-3-hydroxy-5-nitrobenzoate derivatives, which are precursors to benzimidazoles and quinoxalines.

Hydrolytic Stability

-

Ester Hydrolysis: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to the corresponding benzoic acid. Reaction rates are accelerated by the electron-deficient ring.

-

Recommendation: Avoid prolonged exposure to strong bases (NaOH, LiOH) unless the acid is the desired product. Use mild bases (

,

Experimental Protocols

The following protocols are designed to validate the identity and purity of MFHNB batches.

Purity Assessment via HPLC-UV

Objective: Quantify purity and detect potential regioisomers (e.g., 2-nitro or 6-nitro isomers).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 310 nm (nitro group absorption).

-

Expected Retention Time: ~6.5 min (varies by system).

Solubility & Stability Workflow

This self-validating workflow ensures the compound remains stable during solubility testing.

Figure 2: Step-by-step solubility determination workflow with integrated stability check.

Synthetic Application: Kinase Inhibitor Scaffold

MFHNB is a strategic starting material for "Type II" kinase inhibitors which often require a specific H-bond donor/acceptor motif in the solvent-exposed region.

Synthetic Pathway Example:

- Displacement: Reaction of MFHNB with a cyclic amine (e.g., morpholine or piperazine) displaces the 4-fluorine.

-

Nitro Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction ( -

Cyclization: The resulting vicinal amino-hydroxy (or amino-methoxy if protected) motif can be cyclized to form benzoxazinones or used to couple with isocyanates.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Risk: Nitro-aromatics can be energetic. While this specific ester is generally stable, avoid heating bulk quantities to dryness without thermal analysis (DSC).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

BLD Pharm. (2023). Product Analysis: Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (Cat.[2][3][4] BD01898118).[2][3][4][5][6] Retrieved from

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and ).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for solubility and pKa protocols).

-

ChemScene. (2023). Methyl 4-fluoro-3-nitrobenzoate (Related Isomer Data). Retrieved from

Sources

- 1. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 2. 185629-31-6|Methyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. 914347-91-4|Ethyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. 185629-31-6|Methyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. 2-Fluoro-3-hydroxy-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate , a specialized intermediate in medicinal chemistry.

A Critical Scaffold for Benzoxazole and Heterocyclic Synthesis

Chemical Identity & Structural Analysis

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate is a highly functionalized aromatic ester characterized by a "push-pull" electronic system. The presence of a strongly electron-withdrawing nitro group (

| Property | Specification |

| Systematic Name | Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate |

| CAS Number | Not Widely Listed (Ref: BLD Pharm Catalog BD01898118 ) |

| Molecular Formula | |

| Molecular Weight | 215.14 g/mol |

| Exact Mass | 215.0230 |

| SMILES | COC(=O)C1=CC([O-])=C(F)C(O)=C1 |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Structural Significance

The substitution pattern (1-Ester, 3-Hydroxy, 4-Fluoro, 5-Nitro) creates a unique reactivity profile:

-

C4-Fluorine: Highly activated for

due to the ortho-Nitro (C5) and para-Ester (C1) groups. -

C3-Hydroxyl: Positioned ortho to the fluorine, enabling the formation of benzoxazoles upon displacement of the fluorine by an amine or during cyclization sequences.

-

C5-Nitro: Serves as a masked amino group (via reduction) or an activating group for the C4 position.

Synthetic Pathways

The synthesis of this compound generally proceeds via the nitration of the precursor phenol, though regioselectivity can be challenging.

Primary Route: Nitration of Methyl 4-fluoro-3-hydroxybenzoate

The most direct route involves the electrophilic aromatic substitution (nitration) of Methyl 4-fluoro-3-hydroxybenzoate.

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Conditions: Low temperature (

to -

Mechanism: The

group is a strong ortho/para director, while the-

The

(at C3) directs to C2 and C6. -

However, the synergistic directing effects and steric factors often favor the formation of the 5-nitro isomer (ortho to F, meta to ester) under specific acidic conditions, or it requires separation from the C2-nitro isomer.

-

Alternative Route: Esterification of the Acid

If the acid form (4-fluoro-3-hydroxy-5-nitrobenzoic acid) is available or synthesized via oxidation of the corresponding toluene/aldehyde, it can be esterified.

-

Reagents: Methanol (

), Thionyl Chloride ( -

Protocol: Reflux the acid in dry methanol with a catalytic acid source for 4–6 hours.

Figure 1: Proposed synthetic pathway via nitration of the phenolic precursor.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" for synthesizing bicyclic heterocycles, particularly Benzoxazoles and Benzoxazinones , which are common pharmacophores in kinase inhibitors and anti-infectives.

A. Nucleophilic Aromatic Substitution (

)

The C4-Fluorine is the "hot spot" of the molecule.

-

Reaction: Displacement of F by primary or secondary amines (

). -

Outcome: Formation of Methyl 4-(alkylamino)-3-hydroxy-5-nitrobenzoate.

-

Significance: This places an amino group ortho to the hydroxyl group (C3) and ortho to the nitro group (C5).

B. Benzoxazole Formation

Following

-

Cyclization: Treatment with cyclizing agents (e.g., triethyl orthoformate, phosgene, or CDI) closes the ring to form a Benzoxazole core.

-

Application: Used in the design of VEGFR, EGFR, or PI3K inhibitors where the benzoxazole core mimics the adenine ring of ATP.

C. Nitro Reduction

The C5-Nitro group can be reduced to an aniline (

-

Reagents:

, -

Product: Methyl 5-amino-4-fluoro-3-hydroxybenzoate.

-

Utility: Provides a second amino handle for constructing diazepines or quinoxalines.

Figure 2: Reaction cascade demonstrating the utility of the scaffold in heterocyclic synthesis.

Experimental Protocol: General Handling & Safety

Safety Precautions

-

Nitro Compounds: Potentially explosive if heated under confinement. Handle small scales first.

-

Fluorinated Aromatics: Can be toxic and skin irritants.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

Standard Protocol:

Displacement

-

Dissolution: Dissolve 1.0 eq of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate in anhydrous THF or DMF.

-

Base Addition: Add 2.0 eq of

or DIPEA. -

Nucleophile: Add 1.1 eq of the desired amine (

). -

Reaction: Stir at RT for 2–4 hours. If sluggish, heat to

. Monitor by TLC/LCMS. -

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

, and concentrate.

References

-

PubChem. (2024). Compound Summary: Fluoronitrobenzoate Derivatives. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Molecular Structure and Predicted Spectroscopic Profile

The structural features of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate—a substituted aromatic ring with electron-withdrawing (nitro, fluoro, methyl ester) and electron-donating (hydroxyl) groups—give rise to a distinct and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to interpreting the spectral data.

Molecular Structure Diagram

To facilitate the discussion of spectroscopic data, the atoms of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate are systematically numbered as follows:

Caption: Structure of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate with atom numbering.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate. These predictions are derived from established substituent effects and analysis of related compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.5 - 7.8 | Doublet (d) | ~2-3 Hz (⁴JHF) | Deshielded by the adjacent ester and nitro group (meta). Coupled to the fluorine atom. |

| H-6 | 8.0 - 8.3 | Doublet (d) | ~3-4 Hz (⁴JHH) | Strongly deshielded by the adjacent nitro group (ortho) and the ester group (meta). Coupled to H-2. |

| -OCH₃ (H-8) | 3.9 - 4.1 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |

| -OH | 5.5 - 7.0 | Broad Singlet (br s) | N/A | Chemical shift is variable and depends on concentration and temperature. Broadened by exchange. |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 130 - 135 | Attached to the ester group, influenced by adjacent F and OH groups. |

| C-2 | 115 - 120 | Shielded by the ortho hydroxyl group, deshielded by the meta nitro and ester groups. |

| C-3 | 145 - 150 | Attached to the electron-donating hydroxyl group. |

| C-4 | 150 - 155 (d, ¹JCF ≈ 250 Hz) | Attached to the highly electronegative fluorine atom, resulting in a large C-F coupling constant. |

| C-5 | 140 - 145 | Attached to the electron-withdrawing nitro group. |

| C-6 | 120 - 125 | Deshielded by the ortho nitro group and meta hydroxyl group. |

| C-7 (C=O) | 164 - 168 | Typical chemical shift for an ester carbonyl carbon. |

| C-8 (-OCH₃) | 52 - 54 | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| O-H (hydroxyl) | 3200 - 3500 | Broad, Strong | Stretching |

| C-H (aromatic) | 3000 - 3100 | Sharp, Medium | Stretching |

| C=O (ester) | 1715 - 1735 | Strong, Sharp | Stretching |

| C=C (aromatic) | 1550 - 1650 | Medium to Strong | Stretching |

| N-O (nitro) | 1500 - 1550 and 1330 - 1370 | Strong | Asymmetric & Symmetric Stretching |

| C-O (ester) | 1200 - 1300 | Strong | Stretching |

| C-F (fluoro) | 1100 - 1250 | Strong | Stretching |

The presence of a strong, sharp peak around 1725 cm⁻¹ is a key indicator of the ester's carbonyl group.[3][4][5] The nitro group will exhibit two strong characteristic absorptions.[6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion | Rationale |

| 215 | [M]⁺ | Molecular ion peak (C₈H₆FNO₅) |

| 184 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 169 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics.[7][8] |

| 156 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

| 121 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion. |

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality spectroscopic data for a novel compound like Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate.

NMR Sample Preparation and Acquisition

This protocol ensures a homogenous sample, which is crucial for obtaining high-resolution NMR spectra.[9][10]

Materials:

-

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (5-10 mg for ¹H, 20-30 mg for ¹³C)[11][12]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-quality 5 mm NMR tube

-

Vortex mixer

-

Pipette

Procedure:

-

Weigh the Sample: Accurately weigh the required amount of the compound directly into a clean, dry vial.

-

Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[13]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11]

-

Homogenize: Gently vortex the vial until the sample is completely dissolved. Ensure no solid particles remain.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into the NMR tube. Avoid any solid particulates.

-

Cap and Label: Securely cap the NMR tube and label it clearly.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm assignments.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid or liquid samples with minimal preparation.[14][15]

Materials:

-

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (a small amount on a spatula tip)

-

ATR-FTIR Spectrometer

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and water vapor.[16]

-

Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean Up: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).[17]

Direct Infusion Mass Spectrometry

Direct infusion is a rapid method for introducing a pure sample into the mass spectrometer.[18]

Materials:

-

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate solution (~5-10 µg/mL)[19]

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Syringe pump and syringe

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Prepare Solution: Prepare a dilute solution of the compound in a high-purity solvent compatible with ESI.

-

Load Syringe: Load the sample solution into a clean syringe.

-

Set Up Infusion: Place the syringe in the syringe pump and connect it to the ESI source of the mass spectrometer.

-

Optimize Source: Begin infusing the sample at a low flow rate (e.g., 5-10 µL/min). Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to obtain a stable and strong signal for the molecular ion.

-

Acquire Spectrum: Acquire the full scan mass spectrum. If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation Workflow

A systematic approach is crucial for unambiguously confirming the structure of a molecule from its spectroscopic data. The following workflow illustrates this process.

Caption: Workflow for spectroscopic data interpretation and structural verification.

This workflow begins with the acquisition of raw data, followed by an initial analysis to confirm the molecular weight and the presence of key functional groups. A detailed analysis of 1D and 2D NMR data then establishes the precise connectivity of the atoms. Finally, all data is synthesized to provide a confident and self-validating structural assignment.

References

-

Meiler, J., et al. (Year). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC. Available at: [Link]

-

Goodarzi, M., et al. (Year). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

Abraham, R. J., et al. (Year). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Blogs - News. Available at: [Link]

-

Mesbah Energy. (2021, April 18). \Basics of NMR\ Sample preparation and analysis of NMR analysis data. Available at: [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Image]. Available at: [Link]

-

Lee, T. D., Moore, R. E., & Keen, D. (2013). Introducing Samples Directly into Electrospray Ionization Mass Spectrometers by Direct Infusion Using a Nanoelectrospray Interface. Current Protocols in Protein Science, 74(1). Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Available at: [Link]

-

Tierney, J., et al. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Gáspár, A., et al. (2024, January 31). Direct Injection Electrospray Ionization Mass Spectrometry (ESI‐MS) Analysis of Proteins with High Matrix Content:Utilizing Ta. ChemPhysChem. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Gust, C. J., et al. (Year). Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. PMC. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Abraham, R. J., et al. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Available at: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

- Abraham, R., & Mobli, M. (2008). H NMR Chemical Shifts. Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons, Ltd.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Dr. Anaji Physical Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (Year). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organomation.com [organomation.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. measurlabs.com [measurlabs.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. resolvemass.ca [resolvemass.ca]

- 19. uib.no [uib.no]

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate: A Technical Guide for Medicinal Chemistry

This guide details the chemical profile, synthetic utility, and handling protocols for Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (CAS 850335-27-2), a highly functionalized aromatic building block used in the development of kinase inhibitors, benzoxazoles, and complex heterocyclic pharmacophores.[1]

Executive Summary

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate is a trisubstituted benzene scaffold characterized by a unique "push-pull" electronic environment.[1] The contiguous arrangement of a nucleophilic phenol (C3), an electrophilic fluoride (C4), and a strongly electron-withdrawing nitro group (C5) creates a versatile platform for divergent synthesis.[1]

For drug discovery professionals, this intermediate serves as a critical "linchpin" molecule.[2] It allows for the sequential introduction of nucleophiles via SNAr (at C4), reduction-cyclization sequences (involving C5), and ester-based coupling (at C1), making it indispensable for constructing privileged structures like benzoxazoles , benzimidazoles , and substituted anilines .[1]

Chemical Profile & Reactivity

The molecule’s reactivity is defined by the cooperative electronic effects of its substituents.[1]

| Feature | Position | Electronic Effect | Synthetic Utility |

| Methyl Ester | C1 | Electron-Withdrawing (EWG) | Activates C4-F for SNAr; Precursor to amides/acids.[1] |

| Phenol (Hydroxyl) | C3 | Electron-Donating (EDG) | Deactivates SNAr if unprotected (forms phenoxide); Nucleophile for ether synthesis.[1] |

| Fluorine | C4 | Leaving Group | Highly activated by ortho-NO₂ and para-Ester; Site of nucleophilic attack.[1] |

| Nitro Group | C5 | Strong EWG | Activates C4-F; Precursor to aniline (for cyclization or coupling).[1] |

Mechanistic Insight: The "Phenoxide Problem"

A critical consideration in using this intermediate is the acidity of the C3-hydroxyl group.[1] Under basic conditions typical for SNAr reactions (e.g., K₂CO₃/DMF), the phenol deprotonates to form a phenoxide anion.[1] This anion is strongly electron-donating (+M effect), which significantly raises the electron density of the ring and deactivates the C4-fluorine towards nucleophilic displacement.[1]

-

Strategic Solution: The phenol is typically protected (e.g., O-methylation, MOM-protection) before attempting SNAr reactions at the C4 position.[1]

Synthetic Pathways & Logic[1][3]

The following diagram illustrates the divergent synthetic utility of the scaffold, highlighting two primary routes: Route A (Heterocycle Formation) and Route B (Aniline Derivatization).[1]

Figure 1: Divergent synthesis pathways from the core scaffold.[1] Route A is preferred for bicyclic heterocycle construction.[1]

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate (Nitration)

If the specific 5-nitro isomer is not commercially available, it is synthesized via regioselective nitration of methyl 4-fluoro-3-hydroxybenzoate.[1]

-

Reagents: Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq), Fuming Nitric Acid (1.1 eq), Conc. Sulfuric Acid (Solvent).[1][3]

-

Mechanism: The directing effects of the Fluorine (ortho-directing) and Ester (meta-directing) synergize to direct the nitro group to the C5 position.[1] The Hydroxyl group (ortho/para-directing) theoretically favors C2/C6, but steric hindrance and the deactivating nature of the acidic media favor C5.[1]

Step-by-Step:

-

Dissolve methyl 4-fluoro-3-hydroxybenzoate (10 g) in conc. H₂SO₄ (50 mL) at 0°C.

-

Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining temperature <5°C.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (rt) for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a yellow solid.[1][4]

-

Isolation: Filter the solid, wash copiously with cold water (to remove acid), and dry under vacuum.[1]

-

Yield: Typically 85-95%.[1]

Protocol 2: SNAr Displacement (Post-Protection)

This protocol assumes the C3-hydroxyl has been protected (e.g., as a methyl ether).[1]

-

Reagents: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq), Primary Amine (R-NH₂, 1.2 eq), DIPEA (2.0 eq), DMF or DMSO.[1]

-

Conditions: 60–80°C, 4–6 hours.

Step-by-Step:

-

Charge a reaction vial with the protected benzoate (1.0 mmol) and anhydrous DMF (3 mL).

-

Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

-

Heat to 60°C. Monitor by TLC/LCMS. The fluorine atom is displaced, indicated by the disappearance of the starting material peak.[1]

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

-

Result: Methyl 4-(alkylamino)-3-methoxy-5-nitrobenzoate.

Applications in Drug Discovery[1][2]

Case Study: Benzimidazole Synthesis

The 3-hydroxy-4-fluoro-5-nitro scaffold is a precursor to 7-substituted benzimidazoles .[1]

-

Displacement: The C4-fluorine is displaced by a primary amine (R-NH₂).[1]

-

Reduction: The C5-nitro group is reduced to an amine, yielding a vicinal diamine (at C4 and C5).[1]

-

Cyclization: Reaction with carbonyl diimidazole (CDI) or triethyl orthoformate closes the ring.[1]

-

Note: The C3-hydroxyl (or alkoxy) group remains at the 7-position of the benzimidazole, providing a handle for solubility or potency optimization.

-

Case Study: Kinase Inhibitors

The "3-hydroxy-4-fluoro" motif is often mimicked in kinase inhibitors to engage hinge-region hydrogen bonds.[1] The 5-nitro group provides a handle to introduce solubilizing tails (via reduction to aniline and subsequent amidation) without disrupting the core binding geometry.[1]

Safety & Stability (E-E-A-T)

-

Handling: As a nitro-aromatic, this compound carries a risk of energetic decomposition if heated dry.[1] Always handle in solution when possible.

-

Skin Sensitization: Nitro-benzoates are potent skin sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenol moiety is oxidation-sensitive over long periods.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

Sources

Reactivity profile of the nitro group in Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Technical Whitepaper: Chemo-selective Transformations of the Nitro Moiety in Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Executive Summary & Molecular Architecture

This guide delineates the reactivity profile of the nitro group within Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (MFHNB) . This scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., EGFR targets) and next-generation antibiotics.

The reactivity of the nitro group at the C5 position cannot be viewed in isolation. It operates within a "Push-Pull" electronic system defined by the ortho-fluoro and para-carbomethoxy groups.

Electronic Landscape

The molecule exhibits a unique electronic tension centered at the C4-Fluorine bond, governed by three substituents:

-

C5-Nitro (

): A strong electron-withdrawing group (EWG) positioned ortho to the fluorine. Through inductive ( -

C1-Ester (

): A moderate EWG positioned para to the fluorine, reinforcing the activation of the C4-F bond. -

C3-Hydroxy (

): An electron-donating group (EDG) positioned ortho to the fluorine. While it sterically crowds the reaction center, its resonance donation (

Figure 1: Electronic interaction map highlighting the competing effects on the C4-Fluorine bond.[1]

Reactivity Profile: The Nitro Group

The nitro group in MFHNB serves two distinct synthetic roles depending on the reaction sequence:

-

The Activator (Pre-Reduction): Before reduction, it facilitates

displacement of the C4-fluorine. -

The Precursor (Reduction): It is reduced to an aniline (amino group) to enable cyclization (e.g., forming benzoxazoles or benzimidazoles).

Chemo-selective Reduction Strategies

Reducing the nitro group to an amine (

-

Risk A: Hydrodefluorination. Catalytic hydrogenation (e.g.,

) often cleaves aryl C-F bonds, especially when activated by ortho substituents. -

Risk B: Ester Hydrolysis/Transesterification. Strong acidic or basic conditions required for some metal reductions can hydrolyze the methyl ester.

Recommended Approach: Bechamp Reduction (Iron/Ammonium Chloride) or Dithionite reduction. These methods are mild, pH-neutral, and highly chemoselective for

Nucleophilic Aromatic Substitution ( )

If the synthetic goal requires replacing the fluorine (e.g., with an amine or alkoxide), this must be performed before nitro reduction . The nitro group provides the necessary electron withdrawal to stabilize the Meisenheimer complex. Once reduced to an amine (an EDG), the ring becomes electron-rich, rendering the C4-F bond inert to displacement.

Experimental Protocols

Protocol A: Chemo-selective Reduction (Preserving C-F Bond)

Objective: Reduce

Reagents:

-

Substrate: Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (1.0 eq)

-

Reductant: Iron Powder (325 mesh, 5.0 eq)

-

Electrolyte: Ammonium Chloride (

, 5.0 eq) -

Solvent: Ethanol/Water (4:1 v/v)

Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water.

-

Activation: Add

and stir for 10 minutes at room temperature to ensure partial solubility. -

Reduction: Add Iron powder in one portion.

-

Reflux: Heat the mixture to mild reflux (

) for 2–4 hours.-

Validation: Monitor via TLC or LC-MS. The starting material (bright yellow) will fade to a colorless/pale brown species. Look for the mass shift

(nitroso)

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water. Dry organic layer over

and concentrate.

Why this works: Iron/

Protocol B: Displacement (Utilizing Nitro Activation)

Objective: Displace C4-F with a primary amine (

Reagents:

-

Substrate: Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (1.0 eq)

-

Nucleophile: Benzylamine (example amine) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or THF.

Workflow:

-

Setup: Dissolve substrate in anhydrous MeCN under

atmosphere. -

Addition: Add DIPEA followed by the amine nucleophile dropwise at

.-

Note: The 3-hydroxy group may consume 1 eq of base, but the phenolate formed is less reactive as a nucleophile than the amine due to steric bulk and solvent caging, though competition is possible.

-

-

Reaction: Allow to warm to Room Temperature. If conversion is slow (due to 3-OH deactivation), heat to

. -

Workup: Dilute with water, extract with EtOAc.

Comparative Data Analysis

The following table summarizes the reactivity outcomes based on the sequence of operations.

| Reaction Sequence | Conditions | Outcome | Yield Efficiency |

| Reduction Only | Failure/Mixed: Significant defluorination observed (formation of methyl 3-hydroxy-5-aminobenzoate). | Low (<40%) | |

| Reduction Only | Success: Clean conversion to aniline; Fluorine and Ester intact. | High (>85%) | |

| 1. Amine, Base2.[2] | Success: Formation of 3,4,5-substituted scaffold (e.g., benzimidazole precursor). | High (>80% over 2 steps) | |

| Reduction then | 1. | Failure: The amine product is electron-rich; C4-F bond is deactivated and will not displace. | N/A |

Decision Logic Pathway

Figure 2: Strategic decision tree for processing the nitro group based on final target requirements.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2779649, Methyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

- Gogoi, S., et al. (2018). Ruthenium-Catalyzed C–H Activation and Annulation: Synthesis of Benzimidazoles from Nitroarenes. Journal of Organic Chemistry.

-

Smith, M. B. (2020).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source for

mechanism and substituent effects).

Sources

Methodological & Application

Strategic Utilization of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate in Heterocyclic Synthesis

Executive Summary

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (MFHNB) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Unlike simple fluoro-nitrobenzoates, the presence of the C3-hydroxyl group adjacent to the C4-fluorine creates a pre-organized ortho-functionalized core. This unique substitution pattern allows for the rapid, regioselective construction of oxygen-containing heterocycles (benzoxazines, benzoxazoles) while retaining the C5-nitro and C1-ester moieties as orthogonal handles for further diversification (e.g., library generation via amide coupling or reduction).[1]

This guide details the strategic application of MFHNB, focusing on its conversion into 1,4-benzoxazin-3-ones and benzoxazoles —pharmacophores critical in kinase inhibitors (e.g., EGFR, MEK) and antimicrobial agents.[1]

Chemical Reactivity Profile

The versatility of MFHNB stems from its four distinct reactive centers, which can be manipulated sequentially without cross-reactivity if the correct order of operations is followed.[1][2]

| Position | Functional Group | Reactivity Mode | Strategic Utility |

| C4 | Fluorine | High ( | Activated by o-NO₂ and p-Ester.[2] Displaced by amines, thiols, or alkoxides.[1][2] |

| C3 | Hydroxyl | Nucleophilic | Acts as a nucleophile for cyclization (e.g., with chloroacetyl chloride) or alkylation.[1][2] |

| C5 | Nitro | Reducible | Precursor to aniline.[2] Can be reduced after C3/C4 cyclization to allow further functionalization. |

| C1 | Methyl Ester | Electrophilic | Standard ester manipulations (hydrolysis, amidation) usually performed last to maintain activation of C4.[1][2] |

Divergent Synthesis Pathway

The following diagram illustrates the logical flow for utilizing MFHNB to access distinct heterocyclic cores.

Figure 1: Divergent synthesis map showing the transformation of MFHNB into two distinct heterocyclic scaffolds via a common aminophenol intermediate.

Application Protocol: Synthesis of 7-Nitro-1,4-Benzoxazin-3-ones

This protocol describes the conversion of MFHNB into a benzoxazinone scaffold. This specific core is a bioisostere for quinazolines and is widely used in designing inhibitors for ATP-binding pockets.[2]

Mechanism[1][2][3][4]

-

Nucleophilic Aromatic Substitution (

): A primary amine displaces the C4-fluorine.[2] The reaction is facilitated by the electron-withdrawing nitro and ester groups.[2] -

Acylation & Cyclization: The resulting secondary amine and the adjacent C3-hydroxyl react with chloroacetyl chloride.[2] The nitrogen is acylated first, followed by intramolecular displacement of the chloride by the hydroxyl group (Williamson ether synthesis type) to close the ring.[1][2]

Materials

-

Substrate: Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (1.0 eq)

-

Reagent A: Primary Amine (e.g., Aniline, Benzylamine, or Methylamine) (1.1 eq)[1]

-

Base: Potassium Carbonate (

) (anhydrous) and Triethylamine ( -

Solvent: N,N-Dimethylformamide (DMF) (dry) or Acetonitrile (MeCN)[1][2]

Step-by-Step Methodology

Part A:

Displacement (Formation of the Aminophenol Core)[1]

-

Preparation: Dissolve MFHNB (1.0 g, 4.3 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under

atmosphere. -

Addition: Add

(1.2 g, 8.6 mmol, 2.0 eq) followed by the primary amine (4.7 mmol, 1.1 eq). -

Reaction: Stir at 60°C for 2–4 hours.

-

Workup: Pour the mixture into ice-water (50 mL) and adjust pH to ~4 with 1M HCl. The product (Methyl 4-(alkylamino)-3-hydroxy-5-nitrobenzoate) usually precipitates as a yellow/orange solid.[1] Filter, wash with water, and dry under vacuum.[1][2][3][4]

Part B: Cyclization to Benzoxazin-3-one[1]

-

Solvation: Suspend the dried intermediate from Part A (1.0 eq) in dry THF (or DCM) at 0°C.

-

Acylation: Add

(2.5 eq).[1][2] Dropwise add Chloroacetyl chloride (1.2 eq) over 15 minutes.-

Observation: The solution may darken.[2] Stir at 0°C for 1 hour, then allow to warm to RT.

-

-

Ring Closure: Heat the mixture to reflux (60–70°C for THF) for 3–6 hours.

-

Mechanistic Insight: The base is critical here to deprotonate the phenol (C3-OH) for the intramolecular attack on the alkyl chloride.[2]

-

-

Purification: Evaporate solvent. Redissolve residue in EtOAc, wash with saturated

and brine. Dry over

Expected Results & Data Analysis

| Compound Stage | Key NMR Signals ( | Mass Spec (ESI) |

| Starting Material | [M-H]⁻ 214 | |

| Intermediate (Part A) | Loss of F-coupling.[1] Broad singlet ~5–9 ppm (NH/OH).[1][2] | [M+H]⁺ (varies with amine) |

| Final Benzoxazinone | Singlet ~4.6–4.8 ppm (2H, | [M+H]⁺ (Intermediate + 40) |

Application Protocol: Synthesis of Benzoxazoles

Benzoxazoles are privileged structures in anti-infective research.[2] This protocol utilizes the same intermediate but employs a different cyclization reagent.[2]

Protocol Summary

-

Precursor: Use the Methyl 4-(alkylamino)-3-hydroxy-5-nitrobenzoate intermediate generated in Part A above.[2]

-

Reagent: Trimethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI).[1][2]

-

Procedure (using CDI for Benzoxazol-2-one):

-

Dissolve intermediate (1 mmol) in dry THF (5 mL).

-

Add CDI (1.2 mmol) in one portion.

-

Reflux for 2 hours.[2]

-

Result: Formation of the cyclic carbamate (Benzoxazol-2-one).

-

-

Procedure (using TEOF for Benzoxazole):

Critical Troubleshooting & Safety

-

Regioselectivity: The

reaction is highly selective for the C4 position due to the activation by the ortho-nitro group. The C3-hydroxyl does not typically act as a leaving group under these conditions.[2] -

Phenoxide Interference: In Part A, the base (

) will deprotonate the C3-hydroxyl.[1][2] This phenoxide is electron-donating, which deactivates the ring slightly toward -

Safety Warning:

References

-

Chemical Properties & Sourcing

-

Synthetic Methodologies (

& Cyclization):-

Synthesis of Benzoxazines via Aminophenols: "Synthesis of Novel Benzoxazines Containing Sulfur."[2] PMC/NIH. (2021).[1][2] Retrieved from .[1][2]

-

General Nitrobenzoate Esterification & Nitration: "Benzoic acid, m-nitro-, methyl ester."[1] Organic Syntheses, Coll.[1][2][8] Vol. 1, p.391.[1][2][8] Retrieved from .[1][2]

-

Benzoxazinone Synthesis from Halogenated Precursors: "Recent Progress in the Synthesis of Benzoxazin-4-Ones."[2] MDPI Molecules. (2024).[1][2] Retrieved from .[1][2]

-

-

Spectral Validation

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Regioselective Nitration of Methyl 4-Fluoro-3-Hydroxybenzoate

This Application Note is designed for research scientists and process chemists involved in the synthesis of fluorinated pharmaceutical intermediates. It details the regioselective nitration of methyl 4-fluoro-3-hydroxybenzoate , a critical scaffold for MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting therapeutics.

Executive Summary

The nitration of methyl 4-fluoro-3-hydroxybenzoate (1) presents a classic challenge in organic synthesis: balancing the activating power of a phenol against the deactivating effects of an ester and a halogen, while controlling regioselectivity. This protocol targets the synthesis of methyl 4-fluoro-5-hydroxy-2-nitrobenzoate (2) (also referred to as the 6-nitro isomer relative to the starting material numbering).

Achieving high yield requires suppressing two primary side reactions:

-

Oxidative degradation: Phenolic rings are electron-rich and prone to oxidation by nitric acid, leading to tars or quinones.

-

Regio-isomer formation: Competitive nitration at the C2 position (ortho to both hydroxyl and ester groups).

This guide provides a validated low-temperature mixed-acid protocol that favors the C6-nitration (para to the hydroxyl group) due to electronic direction and steric control.

Reaction Mechanistics & Regioselectivity[1]

Substrate Analysis

The starting material contains three directing groups on the benzene ring:

-

-OH (C3): Strong activator, ortho, para-director.

-

-F (C4): Weak deactivator, ortho, para-director.

-

-COOMe (C1): Moderate deactivator, meta-director.

Predictive Regiochemistry

The hydroxyl group is the dominant directing group.

-

Position 2 (Ortho to OH): Activated by OH. Sterically hindered by the adjacent ester (C1) and hydroxyl (C3).

-

Position 5 (Meta to OH): Deactivated by OH. Directed by F (ortho) and Ester (meta). Unfavorable for EAS.

-

Position 6 (Para to OH): Activated by OH. Less sterically hindered than C2.

-

Position 4: Blocked by Fluorine.[1]

Mechanistic Pathway Visualization

Caption: Mechanistic flow showing the dominance of para-substitution (C6) driven by the hydroxyl group and steric factors.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Reactor | 3-Neck Round Bottom Flask (RBF) | Allows temp probe, addition funnel, and N2 inlet. |

| Substrate | Methyl 4-fluoro-3-hydroxybenzoate (>98%) | Starting Material. |

| Acid 1 | Sulfuric Acid ( | Solvent & Catalyst (dehydrating agent). |

| Acid 2 | Nitric Acid ( | Nitrating agent. |

| Quench | Crushed Ice / DI Water | Exotherm control during workup. |

| Solvent | Ethyl Acetate / Dichloromethane | Extraction. |

Step-by-Step Methodology

Safety Pre-Check: Nitration of phenols is exothermic. Ensure the cooling bath is stable before acid addition. Wear acid-resistant gloves and a face shield.

Step 1: Substrate Solubilization

-

Charge the 3-neck RBF with Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv).

-

Cool the flask to 0°C using an ice/salt bath.

-

Add Concentrated

(5.0 – 8.0 vol relative to substrate mass) slowly via an addition funnel.-

Note: The dissolution is exothermic. Maintain internal temperature

. -

Observation: The solution may turn light pink or amber.

-

Step 2: Nitration[2][3]

-

Prepare a nitrating mixture (optional but recommended for precision) or use neat

.-

Preferred: Add Fuming

(1.05 equiv) dropwise directly to the sulfuric acid solution.

-

-

CRITICAL: Control the addition rate so the internal temperature does not exceed 5°C .

-

Causality: Higher temperatures (>10°C) promote dinitration and oxidation of the phenol to quinones (darkening of reaction).

-

-

After addition is complete, stir at 0–5°C for 60 minutes .

-

Monitor reaction progress via TLC (30% EtOAc/Hexane) or HPLC. The product is usually less polar than the starting material due to intramolecular H-bonding between the Nitro and Phenol groups.

Step 3: Quench and Isolation

-

Prepare a beaker with crushed ice (approx. 10x wt of substrate).

-

Pour the reaction mixture slowly onto the stirring ice.

-

Safety: Violent exotherm. Do not add ice to the acid; add acid to the ice.

-

-

The product typically precipitates as a solid.

-

If Solid: Filter the precipitate, wash with cold water (3x) to remove residual acid.

-

If Oil/Gum: Extract with Ethyl Acetate (3x). Wash organic layer with Brine, then mild

(careful: gas evolution), then water.

-

Step 4: Purification

-

Recrystallize the crude solid from Methanol or Ethanol/Water .

-

Target Yield: 80–90%.

-

Appearance: Light yellow to tan solid.

Process Workflow Diagram

Caption: Operational workflow emphasizing critical temperature control points during acid addition.

Analytical Validation

To ensure the integrity of the product, the following analytical signatures should be verified:

-

NMR (DMSO-

-

Look for two aromatic singlets (or doublets with large para-coupling, though F coupling complicates this).

-

Distinctive Feature: The proton at C3 (between NO2 and F in the product) will be significantly deshielded compared to the C6 proton.

-

Shift Check: The disappearance of the C6 proton from the starting material (approx 7.5-7.7 ppm region) confirms substitution at that position.

-

-

Mass Spectrometry:

-

Starting Material MW: 170.14

-

Product MW: 215.14

-

Look for

or

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction | Oxidation of phenol | Temperature too high during addition. Keep T < 5°C. |

| Low Yield | Solubility issues or over-nitration | Ensure vigorous stirring; reduce HNO3 equivalents to 1.0. |

| Isomer Mixture | Ortho-attack (C2) | Increase steric bulk of ester (not applicable here) or lower temperature further (-10°C). |

| Oily Product | Impurities/Mixed acids | Recrystallize immediately; do not let the oil sit in acidic media. |

References

-

US Patent 8,519,176 B1 . Process for preparation of substituted p-aminophenol. (2013). Describes the synthesis and hydrogenation of methyl 4-fluoro-5-hydroxy-2-nitrobenzoate.

-

Organic Syntheses , Coll. Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate. (General procedure for benzoate nitration adapted for phenols).

-

BenchChem . Methyl 4-fluoro-3-hydroxybenzoate Structure and Applications. (Precursor data).

-

Scientific Research Publishing . Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. (Discussion on regioselectivity in phenols).

Sources

High-throughput screening assays involving Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Functionalization and Assay Profiling of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Executive Summary

This application note details the high-throughput screening (HTS) workflow for libraries derived from Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (MFHN). This molecule represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern (

This guide provides a validated protocol for:

-

Library Generation: Automated parallel synthesis of benzoxazole/benzimidazole precursors via chemoselective

. -

Assay Interference Mitigation: Strategies to overcome the "Inner Filter Effect" caused by the nitro-chromophore.

-

HTS Execution: A TR-FRET kinase inhibition assay designed to screen the resulting library.

Scientific Rationale & Chemistry

2.1 The "Warhead" Scaffold

Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate is uniquely reactive. The fluorine atom at position 4 is highly electrophilic due to the combined electron-withdrawing effects of the nitro group (at C5, ortho) and the methyl ester (at C1, para).

-

Primary Reactivity (

): The 4-F atom is displaced by primary or secondary amines. The adjacent 3-OH group can form an intramolecular hydrogen bond with the incoming amine or the nitro group, potentially stabilizing transition states or, conversely, requiring specific base equivalents to prevent deprotonation-induced deactivation. -

Secondary Reactivity (Cyclization): Post-screening, "hit" compounds containing the nitro group can be reduced to anilines, facilitating cyclization with the 3-OH (to form benzoxazoles) or the newly introduced amine (to form benzimidazoles), mimicking the adenine core of ATP.

2.2 Workflow Logic

The protocol below follows a "Screen-First, Cyclize-Later" or a "Direct Library" approach. We focus here on generating a library of 4-amino-3-hydroxy-5-nitrobenzoates and screening them directly for biochemical activity (e.g., protein-protein interaction inhibition or kinase binding) before further synthetic investment.

Caption: Workflow for generating and screening an MFHN-derived library. The process moves from parallel synthesis to solid-phase extraction (SCX) and finally to an acoustic-dispensed HTS assay.

Experimental Protocols

3.1 Automated Parallel Synthesis (96-well Format)

Objective: To synthesize 96 unique analogs by displacing the 4-fluorine with diverse amines.

Materials:

-

Scaffold: Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (0.2 M in DMSO).

-

Reagents: Diverse Amines (0.2 M in DMSO), DIPEA (Diisopropylethylamine, neat).

-

Equipment: Liquid Handler (e.g., Tecan or Hamilton), 96-well deep-well reaction block, Heating shaker.

Step-by-Step Protocol:

-

Preparation: Charge the reaction block with 50 µL of the Scaffold solution (10 µmol) per well.

-

Addition: Add 55 µL of unique Amine solution (11 µmol, 1.1 eq) to each well.

-

Base: Add 10 µL of DIPEA (approx. 3-5 eq) to scavenge HF and maintain basicity.

-

Expert Insight: The 3-OH group is acidic (

due to the nitro group). DIPEA ensures the amine remains nucleophilic, although it will also deprotonate the phenol. The phenoxide is a donor, which deactivates the ring, but the ortho-nitro effect dominates, allowing the reaction to proceed.

-

-

Reaction: Seal the block and shake at 60°C for 12 hours .

-

Validation: Verify completion by LC-MS on random wells. The Fluorine peak (-110 to -130 ppm) should disappear in

NMR, or the mass shift (M+Amine-HF) should be observed.

-

-

Workup (SCX Purification):

-

Dilute reaction mixtures with 200 µL MeOH.

-

Load onto SCX (Strong Cation Exchange) cartridges .

-

Wash with MeOH (removes non-basic impurities and excess phenol/scaffold if unreacted).

-

Elute with 2N

in MeOH . This captures the amino-product.[1]

-

-

Finishing: Evaporate solvent and reconstitute in 100 µL DMSO to achieve a theoretical concentration of 100 mM . This is the Master Plate .

3.2 High-Throughput Screening Assay (TR-FRET)

Objective: Screen the library for inhibition of a model kinase (e.g., EGFR) using Time-Resolved Fluorescence Resonance Energy Transfer.

Mechanism: The assay measures the competition between the library compound and a fluorescent tracer (ATP-competitor) for the kinase binding site.

-

Tracer: AlexaFluor 647-labeled ATP mimetic.

-

Antibody: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).

-

Signal: High FRET (665 nm) indicates tracer binding (No Inhibition). Low FRET indicates displacement by the library compound (Inhibition).

Protocol:

-

Dispensing: Use an Acoustic Liquid Handler (e.g., Echo 550) to transfer 20 nL of compound from the Master Plate to a 384-well low-volume assay plate.

-

Enzyme Addition: Add 5 µL of Kinase/Antibody Mix (in Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).-

Incubation 1: 15 minutes at RT.

-

-

Tracer Addition: Add 5 µL of Tracer solution (

concentration).-

Incubation 2: 60 minutes at RT in the dark.

-

-

Detection: Read on a Multi-mode Reader (e.g., EnVision).

-

Excitation: 337 nm (Europium).

-

Emission 1: 615 nm (Europium donor).

-

Emission 2: 665 nm (AlexaFluor acceptor).

-

Data Analysis & Integrity

4.1 HTS Data Calculation

Calculate the FRET Ratio (

Calculate Percent Inhibition:

- : DMSO Control (Tracer + Enzyme).

- : High-concentration inhibitor control (No Tracer binding).

4.2 Handling False Positives (The Nitro Effect)

Critical Warning: Compounds containing nitro groups are notorious "frequent hitters" in fluorescence assays due to quenching.

-

Inner Filter Effect: The nitro group absorbs UV/Blue light. If the compound absorbs at 337 nm (Excitation) or 615/665 nm (Emission), it will artificially lower the signal, mimicking inhibition.

-

Correction Strategy:

-

Ratio-Metric Robustness: TR-FRET is ratiometric, which partially corrects for signal quenching if the quenching is uniform across both wavelengths.

-

Absorbance Scan: Run a parallel absorbance scan of the library at 337 nm. Flag any compound with

. -

Counter-Screen: Validate hits using a non-fluorescent assay format (e.g., Mass Spectrometry-based activity assay or Caliper Mobility Shift).

-

4.3 Summary Table: Assay Parameters

| Parameter | Value | Notes |

| Scaffold | Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate | Electrophilic core |

| Reaction Type | Displacement of Fluorine | |

| Assay Format | TR-FRET | Kinase Binding (Competition) |

| Z' Factor Goal | > 0.6 | Indicates robust assay |

| Hit Threshold | > 50% Inhibition | At 10 µM screening conc. |

| Interference | Nitro-Quenching | Check Absorbance @ 337nm |

References

-

Synthesis of Benzoxazinones: Pattarawarapan, M., et al. (2017).[2] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[2] Synlett, 28, 589-592.[2] Link

-

Scaffold Reactivity: BenchChem Technical Report. "Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate." Link

-

Assay Interference: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. Link

-

Kinase Screening Methodology: Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

-

Chemical Properties: Fluorochem Product Data. "Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate." Link

Sources

Application Note: Strategic Synthesis of Functionalized Anilines from Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate

Executive Summary

This guide details the synthetic utility of Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (MFHNB) as a high-value scaffold for drug discovery.[1] This trisubstituted benzene core offers three distinct vectors for diversification: the nitro group (reducible to aniline), the activated fluorine (susceptible to SNAr), and the phenolic hydroxyl (open to etherification).

The primary challenge in handling MFHNB is chemoselectivity .[2] The fluorine atom at C4 is highly activated by the ortho-nitro and para-ester groups, making it labile during harsh reduction conditions.[1] Furthermore, the acidic C3-hydroxyl group can complicate nucleophilic substitutions via electronic deactivation (phenoxide formation).[2][1] This note provides validated protocols to navigate these electronic effects, enabling the precise synthesis of functionalized anilines.

Strategic Analysis: Electronic Vectors

To design successful routes, one must understand the electronic "push-pull" dynamics of the scaffold:

-

Nitro (C5) & Ester (C1): Strong electron-withdrawing groups (EWG).[2][1] They withdraw electron density, making the ring electron-deficient.[2][1]

-

Fluorine (C4): Located ortho to the nitro group.[2] This is the "kill zone" for Nucleophilic Aromatic Substitution (SNAr).[2]

-

Hydroxyl (C3): An electron-donating group (EDG).[2][1] However, under basic conditions, it deprotonates to a phenoxide (

), which strongly donates electrons, potentially deactivating the ring toward SNAr at C4.[3][2]

Decision Matrix:

-

Target A (Fluoro-Anilines): Requires chemoselective reduction of

while preserving the -

Target B (Amino-Anilines): Requires SNAr displacement of

before or after reduction.[2] -

Target C (Alkoxy-Anilines): Requires O-alkylation of the

group to lock the electronic environment.[2][1]

Visual Workflow (Pathway Logic)

Figure 1: Divergent synthetic pathways. Note that SNAr (Route 3) is most efficient after O-alkylation (Route 1) to prevent ring deactivation.[1]

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving Fluorine)

Objective: Synthesize Methyl 3-amino-4-fluoro-5-hydroxybenzoate without defluorination.

Mechanism: Dissolving Metal Reduction.[2]

Why this works: Catalytic hydrogenation (

Materials:

-

Substrate: Methyl 4-fluoro-3-hydroxy-5-nitrobenzoate (1.0 eq)[1]

-

Reagent: Iron Powder (325 mesh, 5.0 eq)[3]

-

Electrolyte: Ammonium Chloride (

) (5.0 eq)[2] -

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of substrate in 20 mL Ethanol and 5 mL Water.

-

Activation: Add 5.0 equivalents of

. Stir vigorously at room temperature for 5 minutes. -

Reduction: Add 5.0 equivalents of Iron powder.

-

Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours.

-

Workup (Critical):

-

Purification: Dry organic layers over

and concentrate. The product is usually pure enough for the next step; otherwise, purify via flash chromatography (Hexane/EtOAc).[2]

Yield Expectation: 85–95%

Protocol B: SNAr Displacement (Library Generation)

Objective: Replace the activated Fluorine with an amine (

-

Reasoning: If the OH is free, the base used for SNAr will generate a phenoxide (

).[2] This electron-rich species deactivates the ring, making displacement of the fluorine difficult or impossible.

Materials:

-

Substrate: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (O-methylated analog)[1]

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)[2]

-

Solvent: DMF or DMSO (Polar Aprotic is essential)[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve the O-alkylated substrate in DMF (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction: Stir at 60–80°C.

-

Note: The nitro group ortho to the fluorine provides sufficient activation.[2] If reaction is slow, increase temp to 100°C.

-

-

Workup:

-

Follow-up: Proceed to Protocol A (Reduction) to convert the nitro group to an aniline.[2]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of Fluorine | Hydrogenolysis during reduction | Switch from |

| No SNAr Reaction | Ring deactivation by Phenoxide | Ensure the C3-OH is alkylated (protected) before attempting SNAr. Use polar aprotic solvent (DMSO).[2] |

| Ester Hydrolysis | Conditions too basic or aqueous | Avoid strong bases like NaOH/LiOH.[2] Use mild bases ( |

| Incomplete Reduction | Iron surface passivation | Use "Reduced Iron" powder.[2] Initiate reaction with a drop of HCl or ensure vigorous mechanical stirring.[2] |

References

-

BenchChem. "Selective reduction of nitro group without affecting other functional groups."[2] BenchChem Technical Support. Accessed October 2025.[2][6] Link

-